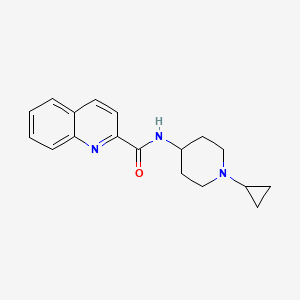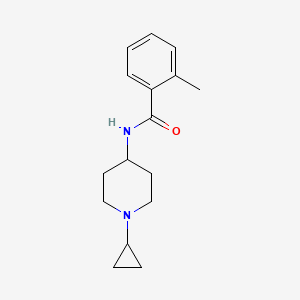![molecular formula C13H13ClN2O B7501570 N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)
N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, commonly known as CCMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CCMI is a pyrrole derivative that has been synthesized through various methods and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of CCMI is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes, such as histone deacetylases and phosphodiesterases. These enzymes play important roles in various cellular processes, including gene expression, cell proliferation, and apoptosis. By inhibiting these enzymes, CCMI may disrupt these processes, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
CCMI has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that CCMI inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of certain enzymes. Additionally, CCMI has been reported to exhibit anti-inflammatory and analgesic activities. In vivo studies have shown that CCMI reduces tumor growth and improves survival rates in animal models of cancer.
実験室実験の利点と制限
CCMI has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CCMI also has some limitations, including its relatively high cost and the need for special storage conditions to maintain its stability.
将来の方向性
There are several future directions for the research on CCMI. One area of interest is the development of more efficient synthesis methods for CCMI. Another area of interest is the investigation of the potential applications of CCMI in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of CCMI and its biochemical and physiological effects.
合成法
CCMI can be synthesized through various methods, including the reaction of 2-chlorobenzaldehyde with methylamine and pyrrole-2-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 2-chlorobenzaldehyde with methylamine and pyrrole-2-carboxamide, followed by the reduction of the resulting imine with sodium borohydride. These methods have been reported in scientific literature and have yielded high-quality CCMI.
科学的研究の応用
CCMI has been investigated for its potential applications in medical research, particularly in the field of cancer treatment. Several studies have reported that CCMI exhibits anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. CCMI has also been investigated for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, CCMI has been reported to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(13(17)12-7-4-8-15-12)9-10-5-2-3-6-11(10)14/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCJUNDIIMXHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)




![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)


![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)



